(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

Description

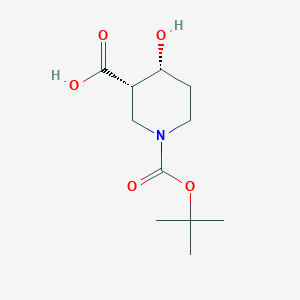

(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is a six-membered piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxyl (-OH) group at the 4-position, and a carboxylic acid (-COOH) group at the 3-position. The stereochemistry (3S,4R) is critical for its interactions in biological systems and synthetic applications. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, antibiotics, and PROTACs (proteolysis-targeting chimeras) .

Molecular Formula: C${11}$H${19}$NO$_5$ Molecular Weight: 245.27 g/mol Key Features:

- Boc group: Enhances solubility and stability during synthetic steps.

- Hydroxyl and carboxylic acid groups: Provide hydrogen-bonding capabilities, influencing reactivity and biological activity.

Properties

IUPAC Name |

(3S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOSQXSHAOWJQY-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid typically involves the protection of the amine group of piperidine, followed by selective hydroxylation and carboxylation. One common method includes:

Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form Boc-piperidine.

Hydroxylation: The protected piperidine undergoes hydroxylation at the 4-position using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Carboxylation: The hydroxylated intermediate is then carboxylated at the 3-position using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products

Oxidation: Ketone derivatives

Reduction: Alcohol derivatives

Substitution: Halogenated derivatives

Scientific Research Applications

Synthesis of Bioactive Molecules

(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its piperidine structure is crucial for enhancing the pharmacological properties of synthesized drugs, particularly those targeting central nervous system disorders.

Example Case Study: Synthesis of Antidepressants

A notable application involves its role in synthesizing novel antidepressants. Researchers have demonstrated that derivatives of this compound exhibit significant serotonin reuptake inhibition, suggesting potential use in treating depression .

Development of Antiviral Agents

The compound has also been explored for its antiviral properties. Studies indicate that modifications of the Boc-hydroxypiperidine structure can lead to compounds effective against viral infections, including HIV and HCV. The presence of the tert-butoxycarbonyl group enhances the stability and solubility of these derivatives, making them suitable candidates for further development .

Chiral Auxiliary in Asymmetric Synthesis

As a chiral auxiliary, this compound facilitates asymmetric synthesis processes. Its ability to induce chirality is vital in producing enantiomerically pure compounds, which are essential in pharmaceutical formulations.

Data Table: Applications in Asymmetric Synthesis

| Application Area | Compound Type | Outcome/Effect |

|---|---|---|

| Antidepressants | Serotonin inhibitors | Significant inhibition of serotonin reuptake |

| Antiviral agents | HIV/HCV inhibitors | Enhanced efficacy against viral replication |

| Chiral synthesis | Enantiomerically pure drugs | Improved selectivity and yield |

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of derivatives derived from this compound. By modifying functional groups on the piperidine ring, scientists have been able to enhance biological activity while minimizing side effects .

Toxicological Studies

Safety profiles are critical for any pharmaceutical application. Toxicological studies indicate that derivatives maintain acceptable safety margins when tested in vitro and in vivo models. This aspect is crucial for advancing compounds into clinical trials .

Mechanism of Action

The mechanism of action of (3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, depending on its specific structure and the target molecule.

Comparison with Similar Compounds

The compound is compared with structurally related Boc-protected piperidine and pyrrolidine derivatives, focusing on substituents, ring size, and functional groups.

Structural and Functional Comparisons

Table 1: Structural Comparison of Key Compounds

Key Observations:

Ring Size :

- Piperidine (6-membered) : Offers conformational flexibility, beneficial for binding to biological targets (e.g., proteases).

- Pyrrolidine (5-membered) : Increased ring strain enhances reactivity, often used in constrained peptide mimics .

Substituent Effects :

- Hydroxyl (-OH) : Improves solubility and hydrogen-bonding capacity (e.g., target compound vs. phenyl analog).

- Phenyl (-Ph) : Enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility .

- Fluorine (-F) : Introduces electronegativity, improving metabolic stability and binding affinity .

Stereochemistry :

- The (3S,4R) configuration in the target compound ensures optimal spatial arrangement for interactions with chiral biological targets, such as enzymes .

Table 2: Property Comparison

Key Insights:

- Hydrogen Bonding : The hydroxyl and carboxylic acid groups in the target compound enhance its ability to interact with polar residues in proteins, making it suitable for enzyme inhibition .

- Lipophilicity : Phenyl-substituted analogs exhibit higher LogP values, favoring blood-brain barrier penetration but requiring formulation adjustments for solubility .

Biological Activity

(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is a piperidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group, allows for various biological activities and applications in drug development.

- IUPAC Name : this compound

- CAS Number : 220182-20-7

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.28 g/mol

- Purity : 97% .

The biological activity of this compound primarily stems from its ability to act as a precursor for more complex pharmaceutical agents. The presence of the Boc group facilitates various synthetic transformations, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound's interaction with biological targets.

Biological Activities

-

Anticancer Activity

- Recent studies suggest that derivatives of piperidine compounds exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established drugs like bleomycin . This suggests potential applications of this compound in cancer therapy.

-

Antibacterial Activity

- Compounds with similar structural motifs have shown broad-spectrum antibacterial activities. Research indicates that piperidine derivatives can inhibit bacterial topoisomerases, crucial enzymes for bacterial DNA replication. In vitro studies revealed low nanomolar IC50 values against various Gram-positive and Gram-negative bacteria . The ability to inhibit these enzymes suggests that this compound could also possess antibacterial properties.

Case Studies and Research Findings

Q & A

Q. Table 1: Structural Analogs and Functional Effects

Mechanistic and Computational Studies

Basic Question: Q. What reaction mechanisms govern the compound’s participation in nucleophilic substitutions?

- Boc Deprotection : Acid-mediated (e.g., HCl/dioxane) cleavage via carbocation intermediate .

- Esterification : Steglich conditions (DCC/DMAP) for carboxylic acid activation .

Advanced Question: Q. How can molecular docking predict binding modes to biological targets?

- Protocol :

- Protein Preparation : Retrieve target structure (PDB ID), optimize hydrogen bonds.

- Docking Software : Use AutoDock Vina or Schrödinger Glide with OPLS4 force field .

- Validation : Compare with co-crystallized ligands (RMSD <2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.